![molecular formula C22H16O5S B2519160 (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate CAS No. 622789-43-9](/img/structure/B2519160.png)
(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate
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Description
(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate is a useful research compound. Its molecular formula is C22H16O5S and its molecular weight is 392.43. The purity is usually 95%.
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Scientific Research Applications
Novel Formation and Catalytic Behavior
A study by Matsumoto et al. (2008) explored the novel formation of iodobenzene derivatives from specific ynes via iodine-induced intramolecular cyclization, highlighting a method that could potentially be applied to derivatives of the compound for synthesizing iodine-substituted benzenes (Matsumoto, Takase, & Ogura, 2008). Ghorbanloo and Alamooti (2017) described the encapsulation of a molybdenum(VI) complex with a ligand in zeolite Y, serving as an efficient reusable catalyst for oxidation reactions, which could be related to the catalytic potential of similar compounds (Ghorbanloo & Maleki Alamooti, 2017).
Chemical Synthesis and Reactions
Katritzky, Suzuki, and Singh (2004) investigated the C-Acylation of 2-methylfuran and thiophene using N-acylbenzotriazoles, providing insights into acylation reactions that could be applicable to the synthesis and modification of the compound of interest (Katritzky, Suzuki, & Singh, 2004). Mérour and Cossais (1991) discussed reactions of 3-oxo-2,3-dihydrobenzofuran with various compounds to synthesize pyran derivatives, indicating potential pathways for functionalizing benzofuran derivatives (Mérour & Cossais, 1991).
Material Science and Photophysical Properties
Roh et al. (2009) studied the synthesis, photophysical, and electroluminescent device properties of Zn(II)-chelated complexes based on functionalized benzothiazole derivatives, showcasing the potential of similar compounds in the development of electronic and photonic devices (Roh et al., 2009).
Advanced Organic Synthesis
Gabriele et al. (2006) detailed a new synthesis route for dihydrobenzo[d]oxine and oxazine derivatives via tandem palladium-catalyzed oxidative aminocarbonylation-cyclization, suggesting a methodology that could be adapted for the synthesis of complex structures related to the compound of interest (Gabriele et al., 2006).
properties
IUPAC Name |
[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O5S/c1-13-8-9-28-20(13)12-19-21(23)17-7-6-16(11-18(17)27-19)26-22(24)14-4-3-5-15(10-14)25-2/h3-12H,1-2H3/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRNPGBLZFJVQN-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate |
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